molecular formula C16H20ClNO2 B1367496 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 83304-59-0

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B1367496
CAS No.: 83304-59-0
M. Wt: 293.79 g/mol
InChI Key: GGKNHMJBXGNDRV-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: is an organic compound with the molecular formula C16H20ClNO2. It is a hydrochloride salt form of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, which is characterized by the presence of a benzyl group attached to a methanamine moiety, with two methoxy groups on the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. This interaction can lead to the formation of reactive oxygen species, which can further participate in various biochemical pathways . Additionally, this compound can bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), benzyl chloride

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Corresponding amines

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

Uniqueness: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, while the benzyl group increases its lipophilicity and potential biological activity .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNHMJBXGNDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540359
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83304-59-0
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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